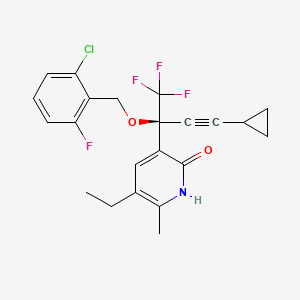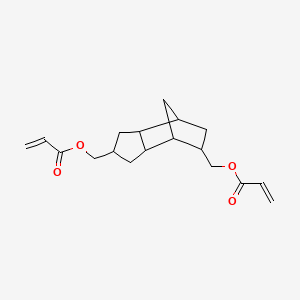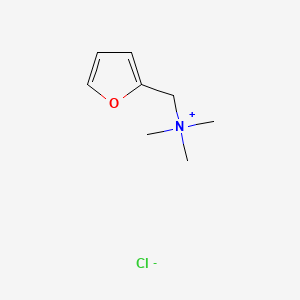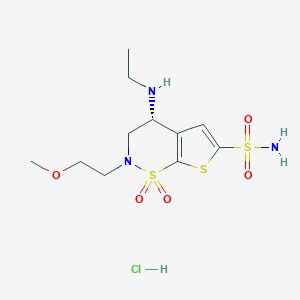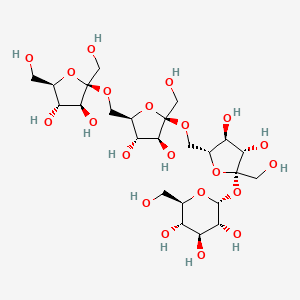
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of key intermediates:
Deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques such as chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethoxy or methoxyphenylthio groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound may be used in studies related to DNA interactions, as its thymine base can potentially form hydrogen bonds with complementary nucleotides.
Medicine: Research may explore its potential as an antiviral or anticancer agent, given its structural similarity to nucleoside analogs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to specific targets, leading to inhibition or modulation of biological pathways. The thymine base allows for potential incorporation into DNA or RNA, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-((3-methoxyphenyl)thio)thymine can be compared with other nucleoside analogs, such as:
Acyclovir: An antiviral drug used to treat herpes infections. It has a similar mechanism of action but lacks the hydroxyethoxy and methoxyphenylthio groups.
Zidovudine: An antiretroviral medication used to treat HIV. It also incorporates into viral DNA but has different substituents on the thymine base.
Gemcitabine: A chemotherapy agent used to treat various cancers. It has a similar nucleoside structure but different functional groups.
Eigenschaften
CAS-Nummer |
125056-64-6 |
|---|---|
Molekularformel |
C15H18N2O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-(3-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-7-6-18)14(10)23-12-5-3-4-11(8-12)21-2/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20) |
InChI-Schlüssel |
VDJSZCISAWKVQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


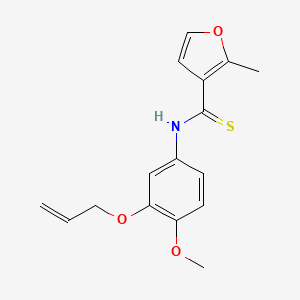
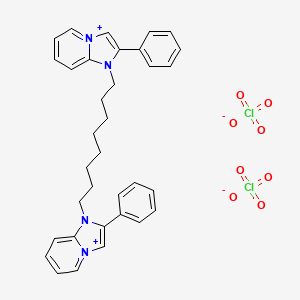
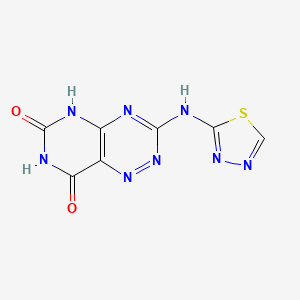
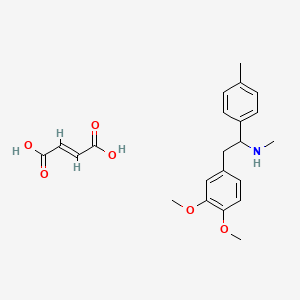

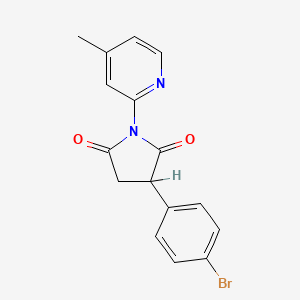
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

